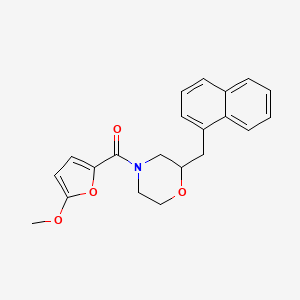![molecular formula C23H35N3O B4288268 1-methyl-4-{3-[5-(1-methylbutyl)-4-phenyl-1H-imidazol-1-yl]propoxy}piperidine](/img/structure/B4288268.png)
1-methyl-4-{3-[5-(1-methylbutyl)-4-phenyl-1H-imidazol-1-yl]propoxy}piperidine
Descripción general
Descripción
1-methyl-4-{3-[5-(1-methylbutyl)-4-phenyl-1H-imidazol-1-yl]propoxy}piperidine, also known as MIBP, is a novel synthetic compound that has shown potential for use in scientific research. This compound belongs to the class of piperidine derivatives and has been studied for its effects on the central nervous system. In
Mecanismo De Acción
The mechanism of action of 1-methyl-4-{3-[5-(1-methylbutyl)-4-phenyl-1H-imidazol-1-yl]propoxy}piperidine is not fully understood. However, it has been suggested that its affinity for the sigma-1 receptor may play a role in its effects on the central nervous system. The sigma-1 receptor is known to modulate the activity of ion channels and other proteins, and it is possible that 1-methyl-4-{3-[5-(1-methylbutyl)-4-phenyl-1H-imidazol-1-yl]propoxy}piperidine may affect these processes through its interaction with this receptor.
Biochemical and Physiological Effects
1-methyl-4-{3-[5-(1-methylbutyl)-4-phenyl-1H-imidazol-1-yl]propoxy}piperidine has been shown to have a range of biochemical and physiological effects. In animal studies, it has been found to increase locomotor activity and produce anxiolytic effects. It has also been shown to increase dopamine and serotonin levels in the brain. Additionally, 1-methyl-4-{3-[5-(1-methylbutyl)-4-phenyl-1H-imidazol-1-yl]propoxy}piperidine has been found to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-methyl-4-{3-[5-(1-methylbutyl)-4-phenyl-1H-imidazol-1-yl]propoxy}piperidine in lab experiments is its high purity and stability. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using 1-methyl-4-{3-[5-(1-methylbutyl)-4-phenyl-1H-imidazol-1-yl]propoxy}piperidine is that its mechanism of action is not fully understood, which may make it difficult to interpret results from experiments.
Direcciones Futuras
There are several future directions for research on 1-methyl-4-{3-[5-(1-methylbutyl)-4-phenyl-1H-imidazol-1-yl]propoxy}piperidine. One area of interest is its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been suggested that 1-methyl-4-{3-[5-(1-methylbutyl)-4-phenyl-1H-imidazol-1-yl]propoxy}piperidine may have potential as a therapeutic agent for addiction and depression. Further research is needed to fully understand the mechanisms of action of 1-methyl-4-{3-[5-(1-methylbutyl)-4-phenyl-1H-imidazol-1-yl]propoxy}piperidine and its potential applications in the field of neuroscience.
Conclusion
In conclusion, 1-methyl-4-{3-[5-(1-methylbutyl)-4-phenyl-1H-imidazol-1-yl]propoxy}piperidine is a novel compound that has shown potential for use in scientific research. Its synthesis method is relatively straightforward, and it has been found to have a range of biochemical and physiological effects. While its mechanism of action is not fully understood, further research may reveal its potential as a therapeutic agent for various neurological conditions.
Aplicaciones Científicas De Investigación
1-methyl-4-{3-[5-(1-methylbutyl)-4-phenyl-1H-imidazol-1-yl]propoxy}piperidine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have affinity for the sigma-1 receptor, a protein that is involved in various cellular processes including calcium signaling, ion channel regulation, and protein folding. 1-methyl-4-{3-[5-(1-methylbutyl)-4-phenyl-1H-imidazol-1-yl]propoxy}piperidine has also been shown to have an effect on the dopamine and serotonin systems in the brain.
Propiedades
IUPAC Name |
1-methyl-4-[3-(5-pentan-2-yl-4-phenylimidazol-1-yl)propoxy]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N3O/c1-4-9-19(2)23-22(20-10-6-5-7-11-20)24-18-26(23)14-8-17-27-21-12-15-25(3)16-13-21/h5-7,10-11,18-19,21H,4,8-9,12-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPRPQKMTROARJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1=C(N=CN1CCCOC2CCN(CC2)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3-methylphenyl)-5-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B4288190.png)

![5-(4-chlorophenyl)-2-(3-ethoxypropyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B4288198.png)
![6-methyl-N-(1-phenylethyl)-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B4288199.png)
![ethyl 4-[({[5-(4-chlorophenyl)-1H-pyrazol-3-yl]amino}carbonothioyl)amino]benzoate](/img/structure/B4288205.png)
![2-(4-ethylphenyl)-5-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B4288218.png)
![ethyl 7-cyclopropyl-1-methyl-3-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4288223.png)
![ethyl 3-(2-anilino-2-oxoethyl)-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4288246.png)
![N-benzyl-1-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4288249.png)
![rel-(1S,6R)-3-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-3,9-diazabicyclo[4.2.1]nonane hydrochloride](/img/structure/B4288259.png)

![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-(2-pyrimidinylthio)acetamide](/img/structure/B4288261.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B4288276.png)